molecular formula C24H26N6O B2417215 (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1428381-94-5

(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2417215
CAS RN: 1428381-94-5
M. Wt: 414.513
InChI Key: QHFRBNKCPBYBCH-CMDGGOBGSA-N
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Description

(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Staining

(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one and its analogs are known for their affinity to bind to the minor groove of double-stranded DNA, particularly with a specificity for AT-rich sequences. A derivative, Hoechst 33258, is a well-known example of this class of compounds, extensively used as a fluorescent DNA stain due to its capacity to penetrate cells efficiently. The application of these compounds is particularly prominent in plant cell biology for purposes such as chromosome and nuclear staining, and in the measurement of nuclear DNA content values using flow cytometry. Beyond staining, Hoechst derivatives also serve as radioprotectors and topoisomerase inhibitors, marking them as significant for drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Interaction with Dopamine Receptors

Certain derivatives of this compound, such as Ang IV and des-Phe(6)Ang IV, are involved in memory processing and exhibit pro-cognitive effects. The improvement of memory aspects by these compounds is believed to be mediated, at least partly, by dopamine (DA), with evidence showing that their effects on memory and learning tasks are significantly influenced by the interaction with various dopamine receptors (Braszko, 2010).

Metabolic Pathways and Drug Interactions

The metabolic pathways and interactions of arylpiperazine derivatives, including those related to this compound, are of significant interest. These compounds, once clinically applied for conditions like depression, psychosis, or anxiety, undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. The metabolites exhibit diverse effects on neurotransmitter receptors, contributing to their pharmacological actions. However, the individual variability in the expression and activity of enzymes involved in their metabolism, like CYP3A4 and CYP2D6, results in significant differences in metabolite-to-parent drug ratios among individuals, highlighting the complexity of their pharmacokinetics and pharmacodynamics (Caccia, 2007).

properties

IUPAC Name

(E)-1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,25,26,27,28)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFRBNKCPBYBCH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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